Cas no 573-44-4 (Liriodendrin)
Liriodendrin structure
Product Name:Liriodendrin
CAS-Nr.:573-44-4
MF:C34H46O18
MW:742.718252658844
CID:376245
PubChem ID:21603207
Update Time:2025-04-19
Liriodendrin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Liriodendrin
- LogP
- Syringaresinol di-O-glucoside
- [ "Syringaresinol di-O-glucoside" ]
- CS-0024047
- .BETA.-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- .BETA.-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1.ALPHA.,3A.ALPHA.,4.ALPHA.,6A.ALPHA.))-
- HY-N3377
- BDBM50480326
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-.BETA.-D-GLUCOPYRANOSIDE
- (+)-SYRINGARESINOL-DI-.BETA.-D-GLUCOPYRANOSIDE
- Acanthoside D
- CHEMBL445823
- AKOS040760524
- FS-10033
- MEGxp0_000893
- 573-44-4
- SCHEMBL5081926
- (2S,3R,4S,5S,6R)-2-(4-(6-(3,5-DIMETHOXY-4-((2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL)OXYPHENYL)-1,3,3A,4,6,6A-HEXAHYDROFURO(3,4-C)FURAN-3-YL)-2,6-DIMETHOXYPHENOXY)-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- (+)-SYRINGARESINOL 4,4'-DI-O-.BETA.-D-GLUCOPYRANOSIDE
- [(1s,3ar,4s,6ar)-tetrahydro-1h,3h-furo[3,4-c]furan-1,4-diyl]bis(2,6-dimethoxy-4,1-phenylene) bis-beta-d-glucopyranoside
- (2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- Eleutheroside E; Acanthoside D
- (+)-Syringaresinol di-O-beta-glucopyranoside
- Eleutheroside E
- 3,3′,5,5′-Tetra-Me ether, di-O-β-D-glucopyranoside
- Liriodendrin,1S-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- DTXCID60283059
- beta-D-Glucopyranoside, (tetrahydro-1H,3H-furo(3,4-c)furan-1,4-diyl)bis(2,6-dimethoxy-4,1-phenylene)bis-
- (+)-SYRINGARESINOL 4,4'-DI-O-BETA-D-GLUCOPYRANOSIDE
- BETA-D-GLUCOPYRANOSIDE, ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-
- DTXSID80331965
- (2S,3R,4S,5S,6R)-2-(4-((3S,3aR,6S,6aR)-6-(3,5-dimethoxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan-3-yl)-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
- [[(3S)-3aalpha,4,6,6aalpha-Tetrahydro-1H,3H-furo[3,4-c]furan]-3alpha,6alpha-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(beta-D-glucopyranoside)
- GLXC-18087
- (+)-SYRINGARESINOL-DI-BETA-D-GLUCOPYRANOSIDE
- Liriodendrin, 1R-(1alpha,3aalpha,4alpha,6aalpha)-isomer
- BETA-D-GLUCOPYRANOSIDE, (TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-, (1S-(1ALPHA,3AALPHA,4ALPHA,6AALPHA))-
- DA-65006
- (2S,3R,4S,5S,6R)-2-[4-[6-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- ((1S,3AR,4S,6AR)-TETRAHYDRO-1H,3H-FURO(3,4-C)FURAN-1,4-DIYL)BIS(2,6-DIMETHOXY-4,1-PHENYLENE) BIS-BETA-D-GLUCOPYRANOSIDE
-
- Inchi: 1S/C34H46O18/c1-43-17-5-13(6-18(44-2)31(17)51-33-27(41)25(39)23(37)21(9-35)49-33)29-15-11-48-30(16(15)12-47-29)14-7-19(45-3)32(20(8-14)46-4)52-34-28(42)26(40)24(38)22(10-36)50-34/h5-8,15-16,21-30,33-42H,9-12H2,1-4H3/t15-,16-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,33-,34-/m0/s1
- InChI-Schlüssel: FFDULTAFAQRACT-XKBSQSBASA-N
- Lächelt: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](CO)O3)O)O)O)OC)OC[C@@H]2[C@H]1C1C=C(C(=C(C=1)OC)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)OC
Berechnete Eigenschaften
- Genaue Masse: 742.26800
- Monoisotopenmasse: 1098.363891
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 16
- Anzahl der Akzeptoren für Wasserstoffbindungen: 30
- Schwere Atomanzahl: 76
- Anzahl drehbarer Bindungen: 18
- Komplexität: 1670
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 20
- Undefined Atom Stereocenter Count: 4
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 453
- XLogP3: -1.4
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.621
- Siedepunkt: 1261.2°Cat760mmHg
- Flammpunkt: 716.6°C
- Brechungsindex: 1.65
- PSA: 254.14000
- LogP: -1.84640
- Dampfdruck: 0.0±0.3 mmHg at 25°C
Liriodendrin Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:?20°C
Liriodendrin Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00181-1MG |
Liriodendrin |
573-44-4 | ≥85% (LC/MS-ELSD) | 1MG |
¥3982.54 | 2022-02-22 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L21420-5mg |
Liriodendrin |
573-44-4 | 5mg |
¥4640.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1874-1 mg |
Liriodendrin |
573-44-4 | 1mg |
¥2353.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1874-1mg |
Liriodendrin |
573-44-4 | 1mg |
¥ 4637 | 2024-07-20 | ||
| TargetMol Chemicals | TN1874-1 mg |
Liriodendrin |
573-44-4 | 98% | 1mg |
¥ 4,637 | 2023-07-11 | |
| Aaron | AR00EHJZ-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$229.00 | 2025-02-12 | |
| Aaron | AR00EHJZ-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 5mg |
$737.00 | 2025-02-12 | |
| 1PlusChem | 1P00EHBN-1mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 85% | 1mg |
$220.00 | 2023-12-16 | |
| 1PlusChem | 1P00EHBN-5mg |
[[(3S)-3aα,4,6,6aα-Tetrahydro-1H,3H-furo[3,4-c]furan]-3α,6α-diyl]bis(2,6-dimethoxy-4,1-phenylene)bis(β-D-glucopyranoside) |
573-44-4 | 98% | 5mg |
$690.00 | 2023-12-16 | |
| A2B Chem LLC | AG74835-1mg |
Liriodendrin |
573-44-4 | 85% | 1mg |
$444.00 | 2024-04-19 |
Liriodendrin Verwandte Literatur
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
-
Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
573-44-4 (Liriodendrin) Verwandte Produkte
- 7374-79-0(Acanthoside B)
- 96038-87-8(Syringaresinol Diglucoside)
- 6807-83-6(Trifolirhizin)
- 79484-75-6(Eleutheroside D)
- 66791-77-3(Syringaresinol diglucoside)
- 63902-38-5(Pinoresinol diglucoside)
- 39432-56-9(Eleutheroside E)
- 487-41-2(Phillyrin)
- 69251-96-3(Pinoresinol 4-O-β-D-glucopyranoside)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
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